molecular formula C5H10FN B2502086 3-Ethyl-3-fluoroazetidine CAS No. 1565009-63-3

3-Ethyl-3-fluoroazetidine

Cat. No.: B2502086
CAS No.: 1565009-63-3
M. Wt: 103.14
InChI Key: WTJQNUIHPRZAJV-UHFFFAOYSA-N
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Description

3-Ethyl-3-fluoroazetidine is a fluorinated azetidine derivative with the molecular formula C5H10FN

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-fluoroazetidine typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with ethylating agents followed by fluorination using fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-fluoroazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

3-Ethyl-3-fluoroazetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-3-fluoroazetidine involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

    3-Fluoroazetidine: Lacks the ethyl group, making it less hydrophobic and potentially less reactive.

    3-Ethylazetidine: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    3-Fluorooxetane: A structurally similar compound with an oxygen atom in the ring, leading to different chemical properties.

Uniqueness: 3-Ethyl-3-fluoroazetidine is unique due to the presence of both an ethyl group and a fluorine atom, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-ethyl-3-fluoroazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c1-2-5(6)3-7-4-5/h7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJQNUIHPRZAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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